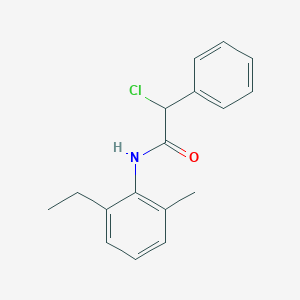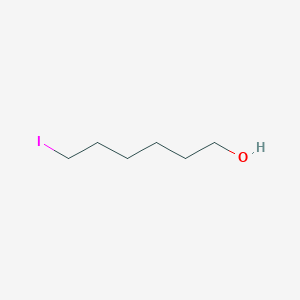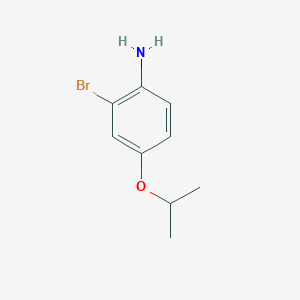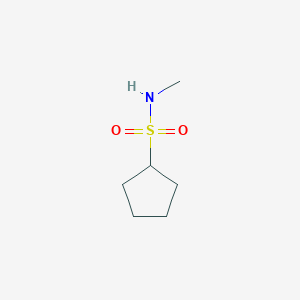
2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide
概要
説明
“2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide” is a chemical compound with the linear formula C11H14ClNO and a molecular weight of 211.693 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide” is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .科学的研究の応用
Chlorpromazine has been used in a wide range of scientific research applications, from studying the effects of dopamine on the brain to investigating the role of the neurotransmitter in psychiatric disorders. It has been used to study the effects of dopamine on learning and memory, as well as the role of dopamine in drug addiction and reward pathways. It has also been used to study the effects of antipsychotic drugs on the brain, as well as to investigate the mechanism of action of antipsychotic drugs.
作用機序
Chlorpromazine works by blocking dopamine receptors in the brain. This reduces the amount of dopamine available to the brain, which helps to reduce psychotic symptoms. It also works by blocking other neurotransmitters, such as serotonin and norepinephrine, which helps to reduce anxiety and agitation.
Biochemical and Physiological Effects
Chlorpromazine has a number of biochemical and physiological effects. It blocks dopamine receptors in the brain, which helps to reduce psychotic symptoms. It also blocks other neurotransmitters, such as serotonin and norepinephrine, which helps to reduce anxiety and agitation. It has also been found to reduce the release of glutamate, a neurotransmitter involved in memory and learning.
実験室実験の利点と制限
Chlorpromazine has a number of advantages for lab experiments. It is a widely available drug, is relatively inexpensive, and has a long history of use in scientific research. In addition, it is a potent inhibitor of dopamine receptors, making it a useful tool for studying the effects of dopamine on the brain. However, it has some limitations as well. It has a number of side effects, including sedation, dry mouth, and blurred vision, which can interfere with experiments. In addition, it can cause tolerance and dependence if used for long periods of time.
将来の方向性
There are a number of potential future directions for research on chlorpromazine. One possible direction is to investigate the mechanisms by which chlorpromazine works in the brain, as well as its effects on other neurotransmitters and receptors. Another potential direction is to explore the potential for using chlorpromazine in combination with other drugs for the treatment of psychiatric disorders. Additionally, further research could be done to investigate the potential for using chlorpromazine in the treatment of other medical conditions, such as nausea and vomiting. Finally, research could also be done to explore the potential for using chlorpromazine in combination with other drugs to reduce the side effects of antipsychotic medications.
Safety and Hazards
The safety information for “2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide” indicates that it may cause skin irritation and may be harmful if inhaled . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .
特性
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-3-13-11-7-8-12(2)16(13)19-17(20)15(18)14-9-5-4-6-10-14/h4-11,15H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUORCJIBQFGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C2=CC=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)


![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)






![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)